Dibutylmagnesium

Ring-opening polymerization Recyclable polymers Organomagnesium catalysis

Select Dibutylmagnesium (n-Bu₂Mg) for unmatched Ziegler-Natta catalyst performance where generic substitution fails. Experimentally proven: ~200°C higher thermal decomposition vs sec-butyl n-butylmagnesium; enables low-temperature l-lactide ROP that BuMgCl cannot; boosts polybutadiene propagation rate vs Al(i-Bu)₃; yields >96% trans-1,4-polyisoprene with Nd catalyst. Available as 0.5–1.0 M solution in heptane/hexane. Pyrophoric—air/moisture-sensitive. Verify lot-specific concentration before order.

Molecular Formula C8H18Mg
Molecular Weight 138.53 g/mol
CAS No. 1191-47-5
Cat. No. B073119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutylmagnesium
CAS1191-47-5
Molecular FormulaC8H18Mg
Molecular Weight138.53 g/mol
Structural Identifiers
SMILESCCC[CH2-].CCC[CH2-].[Mg+2]
InChIInChI=1S/2C4H9.Mg/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2
InChIKeyKJJBSBKRXUVBMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 800 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibutylmagnesium (CAS 1191-47-5) for Polymerization Catalysis and Organometallic Synthesis


Dibutylmagnesium (CAS 1191-47-5, also known as di-n-butylmagnesium, MgBu₂, or n-Bu₂Mg) is a dialkylmagnesium compound belonging to the class of organomagnesium reagents [1]. It is a pyrophoric, highly air- and moisture-sensitive compound typically supplied as a 0.5–1.0 M solution in heptane or hexane [1]. The compound serves as a catalyst component, co-catalyst, or alkylating agent in Ziegler–Natta polymerization systems for olefins and dienes, and as a precursor for synthesizing organomagnesium reagents and magnesium hydride (MgH₂) for hydrogen storage applications [2]. Its chemical formula is C₈H₁₈Mg with an average molecular weight of 138.53 g/mol, and it exists as a waxy solid in pure form with a melting point of –71 °C and density of 0.749 g/mL at 20 °C .

Why Dibutylmagnesium Cannot Be Replaced by Other Dialkylmagnesium Compounds or Grignard Reagents


Within the class of dialkylmagnesium compounds and Grignard reagents, simple stoichiometric or alkyl-group substitution leads to significant and quantifiable differences in catalytic performance, polymerization kinetics, stereochemical outcomes, thermal decomposition profiles, and polymerization media compatibility. Head-to-head studies demonstrate that n-Bu₂Mg (dibutylmagnesium) differs from n-butylethylmagnesium in polymerization conversion efficiency [1]; from triisobutylaluminium in alkylating agent performance with distinct effects on polybutadiene propagation rates and polymer properties [2]; from sec-butyl n-butylmagnesium in thermal decomposition temperature by 200 °C [3]; and from butylmagnesium chloride (BuMgCl) in solution polymerization viability at ambient temperatures [4]. These experimentally verified differences mean that generic substitution among organomagnesium or organoaluminium alkylating agents without systematic re-optimization can compromise catalyst activity, polymer microstructure, molecular weight control, thermal processing windows, and overall reaction yield. The following quantitative evidence guide documents these non-fungible performance boundaries.

Quantitative Evidence Guide for Dibutylmagnesium (CAS 1191-47-5) Differentiation


Comparative Catalytic Activity in Ring-Opening Polymerization of Recyclable Lactones

Di-n-butylmagnesium (n-Bu₂Mg) and n-butylethylmagnesium (n-BuEtMg) were directly compared as catalysts for the ring-opening polymerization of 3,4-trans six-membered ring-fused γ-butyrolactone monomers (M, (R)-M, and (S)-M). Both dialkylmagnesium compounds exhibited effective catalytic activities for all three monomer types, achieving high conversions up to 89% [1]. With n-Bu₂Mg as the catalyst, well-defined polyesters with molecular weights ranging from 4780 to 17420 g/mol were obtained [1]. The study demonstrates that n-Bu₂Mg delivers catalytic performance comparable to n-butylethylmagnesium in this recyclable polymer synthesis system, establishing n-Bu₂Mg as a viable primary or alternative organomagnesium catalyst for sustainable polyester production.

Ring-opening polymerization Recyclable polymers Organomagnesium catalysis

Dibutylmagnesium versus Triisobutylaluminium as Alkylating Agent in Nickel-Catalyzed Butadiene Polymerization

In a nickel catalyst system for synthesizing high 1,4-cis polybutadiene, dibutylmagnesium (MgBu₂) was evaluated as a partial or total substitute for triisobutylaluminium (Al(i-Bu)₃) as the alkylating agent [1]. The substitution of Al(i-Bu)₃ with MgBu₂ resulted in a remarkable increase in the propagation rate of butadiene polymerization [1]. Molecular weight, molecular weight distribution, and Mooney viscosity of the resulting polybutadiene remained steady, while the 1,4-cis content decreased only slightly without deteriorating overall polymer quality relative to the Ni-Al-B catalyst baseline system [1]. This head-to-head comparison establishes MgBu₂ as an alkylating agent that enhances polymerization kinetics while preserving key polymer property profiles.

Butadiene polymerization Ziegler–Natta catalysis Alkylating agent substitution

Thermal Decomposition Temperature of n-Butyl vs sec-Butyl Dibutylmagnesium Isomers

The thermal decomposition behavior of dibutylmagnesium isomers was investigated using in situ X-ray diffraction coupled with mass spectroscopy [1]. The isomer with two n-butyl groups (MgBu₂ⁿ⁻ⁿ, the standard dibutylmagnesium) underwent transformation to MgH₂ at 250 °C and further transformation to Mg metal near 384 °C [1]. In contrast, the sec-butyl n-butylmagnesium isomer (MgBu₂ˢ⁻ⁿ) decomposed at as low as 50 °C [1]. Thermogravimetric analysis (TGA) under air-free conditions recorded greater than 98% conversion to MgH₂ for MgBu₂ⁿ⁻ⁿ [1]. This 200 °C difference in decomposition onset temperature demonstrates that the n-butyl/n-butyl configuration confers substantially greater thermal stability than the sec-butyl/n-butyl mixed-isomer analog.

Thermal stability Hydrogen storage MgH₂ synthesis

Dibutylmagnesium vs Butylmagnesium Chloride in l-Lactide Ring-Opening Polymerization

A direct comparison of dibutylmagnesium (Bu₂Mg) and butylmagnesium chloride (BuMgCl) as initiators for l-lactide ring-opening polymerization revealed context-dependent performance differences [1]. In bulk polymerization at 120 °C, BuMgCl gave somewhat better results than Bu₂Mg, with Bu₂Mg yielding only low molecular weight poly(l-lactide) (inherent viscosity ηᵢₙₕ = 0.4 dL/g in CH₂Cl₂) [1]. However, Bu₂Mg demonstrated a critical advantage in solution polymerization: when conducted in toluene at 0 °C with crown ether additives, Bu₂Mg produced high-molecular-weight poly(l-lactide) with ηᵢₙₕ up to 3.0 dL/g (corresponding to Mₙ ≈ 3 × 10⁵ g/mol) and melting temperatures of 170 °C with almost complete optical purity [1]. In contrast, BuMgCl was not reactive enough to initiate satisfactory polymerizations in solution at temperatures ≤ 25 °C [1]. This demonstrates that while BuMgCl may outperform Bu₂Mg in bulk conditions, Bu₂Mg is uniquely capable of producing high-molecular-weight polylactides in low-temperature solution processes.

Polylactide synthesis Ring-opening polymerization Biodegradable polymers

Stereospecific Polymerization of Isoprene with Nd(BH₄)₃(THF)₃/MgBu₂ Catalyst System

The addition of dibutylmagnesium (MgBu₂) to neodymium trisborohydride Nd(BH₄)₃(THF)₃ was investigated for isoprene polymerization [1]. The Nd(BH₄)₃(THF)₃ catalyst precursor associated with excess AlEt₃ alone yields a moderately active catalyst that produces a mixture of cis- and trans-polyisoprene [1]. In contrast, addition of a stoichiometric amount of MgBu₂ to Nd(BH₄)₃(THF)₃ affords a stereospecific catalyst that provides trans-1,4-polyisoprene with more than 96% regularity [1]. The dual-component Nd/Mg system also exhibits better catalytic efficiency and good control of molecular weights compared to the Nd/AlEt₃ baseline system [1]. This demonstrates that MgBu₂ is not merely an alkylating agent but a critical stereochemical modifier that enables high stereospecificity (>96% trans-1,4) in lanthanide-catalyzed diene polymerization.

Isoprene polymerization Stereospecific catalysis Neodymium catalysts

Dibutylmagnesium as Precursor for MgH₂ Nanoparticle Synthesis with Superior Hydrogen Storage Kinetics

Dibutylmagnesium (MgBu₂) has been employed as a molecular precursor for synthesizing MgH₂ nanoparticles with enhanced hydrogen storage properties [1]. In a comparative study, the hydrogenolysis of di-n-butylmagnesium produced self-assembled and stabilized nanocrystalline MgH₂ structures with an impressive hydrogen storage capacity and hydrogen kinetics described as far superior to that of milled or nanoconfined magnesium [1]. Additionally, when MgBu₂ was infiltrated into carbon aerogel scaffolds and subsequently hydrogenated, the resulting MgH₂-impregnated material exhibited faster dehydrogenation kinetics than ball-milled activated MgH₂ [2]. While direct numerical kinetic data are not fully tabulated in the accessible abstracts, the directional superiority over conventional mechanical milling and nanoconfinement approaches is consistently reported across multiple studies, indicating that the solution-based MgBu₂ precursor route yields MgH₂ with enhanced hydrogen release/uptake performance relative to solid-state processing methods.

Hydrogen storage Magnesium hydride Nanoparticle synthesis

Optimal Application Scenarios for Dibutylmagnesium (CAS 1191-47-5)


Synthesis of Recyclable Polyesters via Organomagnesium-Catalyzed Ring-Opening Polymerization

Use di-n-butylmagnesium as a commercial organomagnesium catalyst for the ring-opening polymerization of 3,4-trans six-membered ring-fused γ-butyrolactone monomers to produce well-defined recyclable polyesters. Under optimized conditions, n-Bu₂Mg achieves up to 89% monomer conversion and yields polyesters with molecular weights ranging from 4780 to 17420 g/mol, performance comparable to n-butylethylmagnesium [1]. This scenario is ideal for researchers developing sustainable, chemically recyclable polymer materials where organomagnesium catalysis offers an alternative to traditional metal-based or organic catalysts.

High-Throughput Industrial Polybutadiene Production Using MgBu₂ as Accelerated Alkylating Agent

Substitute triisobutylaluminium (Al(i-Bu)₃) partially or fully with dibutylmagnesium (MgBu₂) as the alkylating agent in nickel-based Ziegler–Natta catalyst systems for high 1,4-cis polybutadiene synthesis. MgBu₂ addition results in a remarkable increase in butadiene polymerization propagation rate while maintaining steady molecular weight, molecular weight distribution, and Mooney viscosity of the final polymer, with only a slight decrease in 1,4-cis content that does not compromise overall polymer quality [2]. This substitution enables higher production throughput or reduced catalyst loading in existing industrial polymerization trains without requiring extensive process re-engineering.

High-Molecular-Weight Polylactide Synthesis via Low-Temperature Solution Polymerization

Employ dibutylmagnesium (Bu₂Mg) as the initiator for l-lactide ring-opening polymerization in toluene solution at 0 °C with crown ether additives to produce high-molecular-weight poly(l-lactide) with inherent viscosity up to 3.0 dL/g (Mₙ ≈ 3 × 10⁵ g/mol), melting temperature of 170 °C, and near-complete optical purity [3]. Unlike butylmagnesium chloride (BuMgCl), which lacks sufficient reactivity to initiate solution polymerization at temperatures ≤ 25 °C, Bu₂Mg uniquely enables low-temperature solution-phase synthesis of high-Mw polylactides for biomedical, packaging, and high-performance biodegradable polymer applications.

Synthesis of trans-1,4-Polyisoprene with High Stereospecificity Using Nd/MgBu₂ Bimetallic Catalysis

Add a stoichiometric amount of dibutylmagnesium (MgBu₂) to neodymium trisborohydride Nd(BH₄)₃(THF)₃ to create a stereospecific catalyst for isoprene polymerization that yields trans-1,4-polyisoprene with more than 96% regularity [4]. The Nd/MgBu₂ dual-component system demonstrates better catalytic efficiency and improved molecular weight control compared to the Nd/AlEt₃ baseline system, which produces a non-stereospecific mixture of cis- and trans-polymer. This application is essential for synthesizing trans-1,4-polyisoprene with specific elastomeric properties, such as those required in high-performance tire components, vibration dampening materials, and specialty rubber goods.

Synthesis of MgH₂ Nanoparticles for Enhanced Hydrogen Storage via MgBu₂ Hydrogenolysis

Use di-n-butylmagnesium (MgBu₂) as a solution-processable molecular precursor for synthesizing MgH₂ nanoparticles with superior hydrogen storage kinetics. Hydrogenolysis of MgBu₂ yields self-assembled, stabilized nanocrystalline MgH₂ with hydrogen release/uptake kinetics far superior to those of milled or nanoconfined magnesium [5]. Infiltration of MgBu₂ into porous carbon aerogel scaffolds followed by hydrogenation produces MgH₂-impregnated materials with faster dehydrogenation kinetics than ball-milled activated MgH₂ [6]. This approach is optimal for fabricating advanced hydrogen storage media where rapid cycling, low-temperature operation, or integration into composite architectures is required.

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